7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
Pyridopyrimidines and their intertwined heterocyclic ring frameworks are of current interest due to their extensive variety of biological and pharmacological activities . They are annulated uracil which have gotten significant consideration over the last years .
Synthesis Analysis
A series of pyrido[2′,3′:4,5]pyrimido[2,1-b][1,3,5]thiadiazinones was obtained by aminomethylation of pyridopyrimidinethione with formaldehyde solution (37%) and different primary aromatic amines .Molecular Structure Analysis
The molecular structure of these compounds is complex and varies depending on the specific compound. For example, one compound has an empirical formula of C8H6BrN3O and a molecular weight of 240.06 .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and depend on the specific compound and conditions. For example, one study synthesized a series of compounds by applying the Michael addition to activated nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, one compound has a calculated composition of C 73.52%; H 5.89%; N 11.69% .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-23-13-4-2-3-10(8-13)16-20-17(22)14-9-11-7-12(19)5-6-15(11)24-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDJQSTTZBOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
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